BACTENECIN 5
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
RFRPPIRRPPIRPPFYPPFRPPIRPPIFPPIRPPFRPPLGPFP |
Origin of Product |
United States |
Molecular Architecture and Conformational Dynamics of Bactenecin 5
Primary Sequence Analysis and Key Amino Acid Motifs of Bactenecin (B179754) 5
Bactenecin 5 is a 42-amino acid cationic polypeptide characterized by an exceptionally high content of proline (over 45%) and arginine (over 23%) residues. nih.gov The determination of its primary structure was achieved through a combination of automated Edman degradation and plasma desorption mass spectrometry. nih.gov A defining feature of the this compound sequence is the presence of repeated Arg-Pro-Pro triplets that are interspersed with single apolar amino acid residues. nih.gov This repeated motif is crucial to its structure and function. Unlike some other bactenecins, Bac5 lacks cysteine residues, meaning it cannot form disulfide bridges and exists as a linear peptide. plos.org
Table 1: Amino Acid Sequence of this compound and Its Synthetic Fragments
| Peptide Name | Sequence | Number of Residues | Source/Description |
| This compound (Bac5) | RFRPPIRRPPIRPPFNPPFRPPVRPPFRPPFRPPFRPPIGPFP | 42 | Full-length bovine neutrophil peptide. nih.govfrontiersin.org |
| BN22 | RFRPPIRRPPIRPPFNPPFRPP | 22 | N-terminal fragment of this compound. nih.gov |
| BN16 | RRPPIRPPFNPPFRPP | 16 | Active N-terminal fragment of this compound. nih.govnih.gov |
| BC24 | FNP PFRPPVRPPFRPPFRPPFRPPIGPFP | 24 | C-terminal fragment of this compound. nih.gov |
Secondary Structure Elucidation via Spectroscopic Techniques
The secondary structure of this compound is not a typical α-helix or β-sheet common to many other antimicrobial peptides. Instead, it adopts a more unusual conformation, which has been extensively studied using spectroscopic methods.
Circular Dichroism (CD) Spectroscopy for Conformational Preferences in Different Environments
Circular Dichroism (CD) spectroscopy has been instrumental in characterizing the secondary structure of this compound and its fragments under various conditions. nih.govnih.gov In aqueous solutions, such as phosphate-buffered saline (PBS), the CD spectra of this compound and its derivatives show a negative peak between 195–202 nm and near-zero ellipticity around 220 nm. nih.gov This spectral signature is characteristic of a disordered or random coil conformation. nih.gov
However, the peptide's conformation changes in membrane-mimicking environments. The CD spectra of this compound and its fragments are reminiscent of a poly(L-proline) type II (PPII) helix, both in aqueous and non-aqueous solutions, as well as in the presence of lipid vesicles. nih.govnih.gov The PPII helix is a left-handed, extended helical structure with three residues per turn. The presence of this conformation is suggested by the characteristic CD spectrum, which differs significantly from that of α-helices or β-sheets. nih.govnih.gov
In environments like 50% trifluoroethanol (TFE), which mimics a less polar environment, and in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles, which mimic bacterial membranes, bactenecin derivatives have been shown to adopt more ordered structures, including α-helical and β-sheet content. nih.gov For instance, in SDS, bactenecin derivatives display a positive peak around 195-197 nm and a negative peak at 217–218 nm, indicative of α-helix and β-sheet structures. nih.gov
Table 2: Secondary Structure Content of Bactenecin Derivatives in Different Environments Determined by CD Spectroscopy
| Environment | α-Helix (%) | β-Strand (%) | Unordered (%) | Reference |
| 10 mM PBS (pH 7.4) | - | - | 51-66 | nih.gov |
| 30 mM SDS | 38-49 | 20-29 | - | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Bound State Structures
Nuclear Magnetic Resonance (NMR) spectroscopy has provided high-resolution structural details of this compound fragments in solution. nih.gov Studies on the highly active N-terminal fragment, BN16, in aqueous solution have been particularly revealing. nih.govnih.gov
Key findings from 2D-NMR studies that support a poly(L-proline) type II conformation include:
Absence of Intramolecular Hydrogen Bonds: The temperature dependence of NH chemical shifts and experiments measuring the exchange rate of amide protons with deuterium (B1214612) (¹H/²H exchange) indicate that there are no stable intramolecular hydrogen bonds. nih.gov This finding argues against stable α-helical or β-sheet structures, which are stabilized by such bonds.
Coupling Constants (JNH-CαH): The measured coupling constants provide information about the dihedral angle (φ) of the peptide backbone. The values observed for BN16 are consistent with the extended conformation of a PPII helix. nih.govnih.gov
Nuclear Overhauser Effects (NOEs): The observation of a set of medium- and short-range NOEs for the BN16 fragment is also consistent with a significantly populated PPII conformation in aqueous solution. nih.govnih.gov
These NMR data, combined with restrained structure calculations, strongly suggest that the poly(L-proline) type II structure is a major conformational state for the active fragments of this compound in solution. nih.gov
Influence of Environmental Conditions on this compound Conformation
The conformation of this compound is highly dependent on its environment. As indicated by CD spectroscopy, it transitions from a largely disordered state in a simple aqueous buffer to more structured conformations in environments that mimic biological membranes. nih.govnih.gov In aqueous and non-aqueous solutions, and importantly, in lipid vesicles, the peptide adopts a poly(L-proline) type II (PPII) structure. nih.govnih.gov This suggests that the PPII conformation is physiologically relevant and may be the biologically active form, particularly for its candidacidal activity. nih.gov The ability of bactenecin peptides to disrupt lipid vesicles correlates well with their antifungal activity, further underscoring the importance of the peptide-membrane interaction and the resulting conformational state. nih.gov
Structural Comparison with Related Bactenecin Peptides and Other PR-AMPs
This compound belongs to a family of proline-rich peptides that includes Bactenecin 7 (Bac7). nih.gov Bac7 is a larger peptide (59 residues) that also features a high proline and arginine content, but its repeating motif is a tetradecamer containing several Pro-Arg-Pro triplets. nih.gov Both Bac5 and Bac7 are derived from precursors stored in the large granules of bovine neutrophils. nih.gov
Compared to other PR-AMPs from insects and other mammals, this compound shares the characteristic high proline content and the adoption of a PPII helical structure, which is emerging as a common theme for this class of antimicrobial peptides. frontiersin.orgoup.com These peptides often function not by lysing membranes, but by translocating across them to act on intracellular targets, such as the ribosome. nih.govsgul.ac.uk The extended, flexible PPII structure is thought to be crucial for crossing the bacterial membrane and for interacting with these intracellular targets. frontiersin.org For example, the N-terminal arginine residues, which are conserved in Bac5, Bac7, and another PR-AMP, PR-39, are structurally important for ribosome binding. oup.com
Identification of Active Functional Domains and Structural Motifs (e.g., N-terminal fragments, poly(L-proline) type II structure)
Structure-activity relationship studies have successfully identified the key functional domains of this compound. By synthesizing and testing various fragments of the parent molecule, researchers have pinpointed the N-terminal region as the primary locus of its antimicrobial activity. nih.govnih.govscilit.com
Specifically, the N-terminal fragments BN22 (residues 1-22) and BN16 (residues 7-22) were found to be potent candidacidal agents, with BN16 retaining the activity of the entire this compound molecule. nih.govnih.gov In contrast, the C-terminal fragment BC24 (residues 20-43) is significantly less active. nih.gov This clearly demonstrates that the N-terminal region (specifically residues 7-22) constitutes the functional domain of this compound for its activity against Candida albicans. nih.gov
The poly(L-proline) type II (PPII) structure is the critical structural motif associated with this activity. nih.govnih.gov The correlation between the candidacidal potency of the N-terminal fragments and their adoption of a PPII conformation in solution and in lipid vesicles suggests that this specific helical structure is indeed the biologically active conformation. nih.govnih.gov
Molecular and Cellular Mechanisms of Antimicrobial Action of Bactenecin 5
Interaction with Bacterial Membrane Systems
While some reports suggest that Bac5 is non-lytic and primarily acts on intracellular targets after being transported into the bacteria, there is also significant evidence for its interaction with and disruption of bacterial membrane systems. plos.org
Outer Membrane Permeabilization in Gram-Negative Bacteria
Bactenecin (B179754) 5 demonstrates the ability to permeabilize the outer membrane of Gram-negative bacteria. nih.govresearchgate.net This process is a critical first step for the peptide to reach its ultimate targets within the bacterial cell. The interaction is influenced by the surrounding ionic environment; the bactericidal activity of bactenecins is inversely related to the ionic strength of the medium and is inhibited by divalent cations. nih.gov Conversely, lactoferrin has been shown to potentiate this activity. nih.gov Studies have shown that Bac5 can cause a rapid increase in the permeability of the outer membrane of Escherichia coli. nih.gov This permeabilization is evidenced by the unmasking of periplasmic enzymes such as β-lactamase. nih.gov The ability of bactenecin to bind to lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is crucial for this permeabilization. researchgate.netplos.org This interaction is thought to disrupt the integrity of the outer membrane, facilitating the peptide's own uptake in a process known as self-promoted uptake. nih.gov
The effectiveness of outer membrane permeabilization by bactenecin and its derivatives has been quantified using the N-phenyl-1-napthylamine (NPN) assay. NPN is a fluorescent probe that is normally excluded by an intact outer membrane but fluoresces upon entering a disrupted membrane. The data below illustrates the comparative permeabilization ability of different forms of bactenecin.
| Peptide | Concentration for Half-Maximal Permeabilization (µg/ml) |
| Polymyxin (B74138) B | 0.4 |
| Bactenecin | 0.8 |
| Lin-Bac2S | 2.0 |
| Linear bactenecin | 4.5 |
Data sourced from ResearchGate researchgate.net
Cytoplasmic Membrane Disruption and Depolarization Dynamics
Following traversal of the outer membrane, Bactenecin 5 interacts with the cytoplasmic (or inner) membrane, leading to its disruption and depolarization. nih.govnih.gov This is a rapid process, with effects such as the inhibition of respiration in E. coli and Klebsiella pneumoniae becoming evident within one to two minutes of exposure. nih.gov The disruption of the cytoplasmic membrane leads to a drop in the cellular ATP content in bacteria like E. coli, K. pneumoniae, and Salmonella typhimurium. nih.gov
The depolarization of the cytoplasmic membrane can be monitored using potential-sensitive fluorescent dyes like 3,3'-dipropylthiacarbocyanine iodide [diSC3-5]. researchgate.netbmbreports.org An increase in fluorescence indicates that the dye, which is normally quenched within a polarized membrane, is released due to membrane depolarization. bmbreports.org While cyclic bactenecin is effective at permeabilizing the outer membrane, its linear derivatives have been shown to be more potent in dissipating the membrane potential of the cytoplasmic membrane at lower concentrations. researchgate.net This suggests that different structural forms of the peptide may have varied primary mechanisms of action.
Membrane Fusion and Morphological Alterations
There are several reports indicating that this compound can cause fusion and morphological changes in bacterial membranes, which correlates with its microbicidal activity. plos.org Electron microscopy studies have revealed that bactenecins can induce morphological alterations on the outer membranes of rough Brucella strains. nih.govasm.orgasm.org These changes, however, were described as mild and were more evident at higher concentrations of the peptide. nih.gov The extent of these morphological changes can vary between different bacterial species. nih.gov
Role of Cationicity and Amphipathicity in Membrane Interaction
The antimicrobial activity of this compound is intrinsically linked to its physicochemical properties, specifically its cationicity and amphipathicity. nih.govnih.gov As a cationic peptide, Bac5 possesses a net positive charge, which facilitates its initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria. nih.govasm.orgacs.org This interaction is a prerequisite for subsequent membrane disruption. acs.org
Amphipathicity, the presence of both hydrophobic and hydrophilic regions, allows the peptide to insert into the lipid bilayer of the bacterial membrane. acs.orgoup.com The arrangement of cationic residues and hydrophobic residues in Bac5 creates an amphipathic structure that is crucial for disrupting the membrane. acs.org While bactenecin itself has a defined structure, it can adopt different conformations when interacting with membranes. nih.gov This structural flexibility is important for its function. The balance between cationicity and hydrophobicity is critical; for instance, the ovine analogue of Bac5, OaBac5, is less hydrophobic and more cationic, which may account for its different activity profile. asm.org
Intracellular Targets and Biochemical Interference
Beyond its effects on bacterial membranes, this compound is known to have significant intracellular targets, most notably the ribosome.
Inhibition of Protein Synthesis via Ribosome Binding
A primary mechanism of action for this compound is the inhibition of protein synthesis. nih.govnih.govresearchgate.netresearchgate.net Unlike many other antimicrobial peptides that primarily act by lysing the bacterial membrane, proline-rich antimicrobial peptides (PrAMPs) like Bac5 can traverse the bacterial membrane to reach their intracellular targets. nih.govunits.it The uptake of Bac5 into the cytoplasm of certain Gram-negative bacteria is facilitated by inner membrane transporters like SbmA. units.it
Once inside the cell, Bac5 binds to the bacterial 70S ribosome. nih.govnih.govresearchgate.netresearchgate.net Cryo-electron microscopy studies have revealed that Bac5 binds within the nascent polypeptide exit tunnel (NPET) on the large 50S ribosomal subunit. nih.govnih.govresearchgate.net Its binding site overlaps with that of both the A- and P-site tRNAs at the peptidyltransferase center. nih.govnih.govresearchgate.net This interaction sterically hinders the accommodation of the A-site tRNA, thereby preventing peptide bond formation. nih.gov This mechanism suggests that Bac5 can interfere with the late stages of translation initiation and the early stages of elongation. nih.govnih.govresearchgate.net
Interaction with Chaperone Proteins (e.g., DnaK)
While the interaction with the molecular chaperone DnaK is a well-documented mechanism for several proline-rich antimicrobial peptides, direct and extensive evidence for this compound's activity via this pathway is less pronounced compared to its close relative, Bactenecin 7 (Bac7). frontiersin.orgmdpi.comnih.gov Studies have shown that PR-AMPs, including fragments of bovine Bac7, can bind to the DnaK chaperone protein. frontiersin.org This interaction disrupts the protein folding process within the bacterial cell by modulating the chaperone's ATPase activity. frontiersin.org
The bacterial DnaK, a homolog of the Hsp70 heat shock protein, is crucial for maintaining protein homeostasis. researchgate.netfrontiersin.org By binding to DnaK, peptides like Bac7 can inhibit its function, leading to an accumulation of misfolded proteins and ultimately, cell death. mdpi.comresearchgate.net Although DnaK has been identified as a target for PR-AMPs like pyrrhocoricin and Bac7, and while Bac5 shares structural similarities, the primary intracellular target for Bac5 appears to be different. frontiersin.orgnih.gov Research has more definitively pointed towards its interference with protein synthesis as its main non-lytic mechanism. nih.govfrontiersin.org
| Peptide Family | Specific Peptide Example | Documented Intracellular Target |
| Bactenecins | Bactenecin 7 (Bac7) | DnaK, 70S Ribosome frontiersin.orgnih.govoup.com |
| Bactenecins | This compound (Bac5) | 70S Ribosome frontiersin.orgfrontiersin.org |
| Insect PR-AMPs | Pyrrhocoricin | DnaK, 70S Ribosome nih.govoup.com |
| Insect PR-AMPs | Apidaecin | 70S Ribosome frontiersin.org |
Other Potential Intracellular Processes Affected by this compound
The most significant intracellular process affected by this compound is protein synthesis. nih.gov After being internalized into the bacterial cytoplasm, Bac5 fragments have been shown to target the 70S ribosome. frontiersin.org This interaction impairs the translation process, effectively halting the production of essential proteins and leading to bacterial growth inhibition or death. frontiersin.orgfrontiersin.org This mode of action is a hallmark of several proline-rich peptides, which are often referred to as "Trojan horse" peptides because they enter the cell without causing significant membrane damage to reach their internal targets. frontiersin.org
The mechanism of ribosome inhibition by related bactenecins, such as Bac7, has been studied in detail. It is understood that these peptides can block the peptide exit tunnel in the 70S ribosome, which prevents the elongation of the polypeptide chain. mdpi.comoup.com This specific targeting of the bacterial ribosome contributes to the selective toxicity of these peptides against bacteria while showing low toxicity towards host cells. frontiersin.org
Distinction between Lytic and Non-Lytic Mechanisms of Action
The action of this compound is characterized by a nuanced interplay between non-lytic and lytic activities, which can be dependent on the target microbe and experimental conditions.
Non-Lytic Mechanisms: this compound is predominantly described as a non-lytic peptide. nih.govfrontiersin.org Its primary strategy involves translocation across the bacterial membrane to act on internal targets, such as the ribosome, without causing widespread membrane disruption. nih.govnih.govfrontiersin.org This intracellular targeting is a defining feature of many proline-rich AMPs. frontiersin.org Studies on monomeric forms of bactenecin suggest they are more likely to penetrate the membrane to reach intracellular molecules, whereas dimeric forms may be more lytic. bmbreports.org Since Bac5 is a linear, monomeric peptide, this supports a primarily non-lytic mode of action. nih.govbmbreports.org
| Mechanism Type | Description | Supporting Evidence for this compound |
| Non-Lytic | Enters the cell via transporters to inhibit intracellular processes like protein synthesis without lysing the membrane. | Primary mechanism reported. nih.govfrontiersin.orgnih.gov Targets the 70S ribosome. frontiersin.org Consistent with monomeric peptide action. bmbreports.org |
| Lytic | Binds to and disrupts the integrity of the bacterial cell membrane, causing leakage and cell death. | Some reports show fusion with and alteration of bacterial membranes. nih.gov Activity of related bactenecins suggests potential for membrane permeabilization. plos.orgplos.org |
Transport-Mediated Internalization Mechanisms (e.g., SbmA transporter)
For this compound to exert its intracellular effects, it must first cross the bacterial membrane. This is largely accomplished via a specific transport-mediated mechanism, rather than by passive diffusion or membrane disruption. nih.gov In Gram-negative bacteria, the uptake of Bac5 is facilitated by the inner membrane ABC transporter known as SbmA. nih.govplos.org
The SbmA transporter is responsible for the internalization of various molecules, including certain antimicrobial peptides and bacteriocins. mdpi.comfrontiersin.org The critical role of this transporter in the action of bactenecins has been demonstrated in studies using bacterial mutants. For instance, an E. coli strain with a deleted sbmA gene showed a four-fold increase in the minimum inhibitory concentration (MIC) of a Bac5-related peptide, indicating that the peptide's entry and subsequent antibacterial activity were significantly hampered without a functional SbmA transporter. frontiersin.org This reliance on a specific transporter system underscores the "Trojan horse" nature of Bac5's attack on Gram-negative bacteria. nih.govoup.com While the SbmA transporter is conserved among many Gram-negative species, its absence in Gram-positive bacteria suggests that Bac5 must use different, and likely less efficient, methods of entry into these organisms, which may partly explain its generally higher activity against Gram-negative bacteria. nih.govmedchemexpress.com
Spectrum of Antimicrobial Activity of Bactenecin 5 in Vitro
Efficacy Against Gram-Negative Bacterial Species
Bactenecin (B179754) 5 exhibits pronounced species-restricted bactericidal activity, with a particular effectiveness against Gram-negative bacteria. plos.orgnih.gov
Escherichia coli : Bactenecin 5 is effective against Escherichia coli, with reported Minimum Inhibitory Concentrations (MICs) ranging from 12-25 μg/mL. medchemexpress.comnih.gov Time-kill assays have shown that Bac5 can efficiently kill E. coli. asm.org Linearized versions of bactenecin, however, lose jejich activity against Gram-negative bacteria like E. coli. asm.org
Salmonella typhimurium : Similar to its activity against E. coli, this compound demonstrates efficacy against Salmonella typhimurium, with MIC values also in the 12-25 μg/mL range. medchemexpress.comnih.gov Time-kill kinetics reveal that Bac5 can completely kill S. typhimurium ATCC14028 within 60 minutes at a concentration of 50 μg/ml. frontiersin.org
Klebsiella pneumoniae : this compound is also active against Klebsiella pneumoniae, with MICs reported between 12-25 μg/mL. medchemexpress.comnih.gov
Burkholderia pseudomallei : Studies have shown that this compound has strong bactericidal activity against Burkholderia pseudomallei. plos.orgnih.gov At a concentration of 5 µM, bactenecin showed 96.1% bactericidal activity, and at 20 µM, it exhibited over 97% activity. nih.govnih.gov Long-term time-kill assays indicated complete inhibition of cell growth at 50 µM. nih.gov
Mannheimia haemolytica : While specific data on the direct activity of this compound against Mannheimia haemolytica is not extensively detailed in the provided context, the general strong activity against Gram-negative bacteria suggests potential efficacy.
Yersinia pseudotuberculosis : this compound has shown activity against Yersinia pseudotuberculosis. nih.gov However, this species demonstrated greater resistance to the peptide compared to other Gram-negative bacteria, requiring higher concentrations of Bac5 to significantly reduce colony-forming units (CFU). nih.gov
Interactive Data Table: In vitro Activity of this compound Against Gram-Negative Bacteria
| Bacterial Species | MIC (µg/mL) | Other Findings |
| Escherichia coli | 12-25 medchemexpress.comnih.gov | Efficiently killed in time-kill assays asm.org |
| Salmonella typhimurium | 12-25 medchemexpress.comnih.gov | Completely killed within 60 min at 50 µg/mL frontiersin.org |
| Klebsiella pneumoniae | 12-25 medchemexpress.comnih.gov | |
| Burkholderia pseudomallei | >97% bactericidal activity at 20 µM nih.gov | |
| Yersinia pseudotuberculosis | Shows greater resistance than other Gram-negative species nih.gov |
Activity Against Gram-Positive Bacterial Species
While this compound's primary strength lies in its activity against Gram-negative bacteria, it does exhibit some limited activity against certain Gram-positive species. plos.orgnih.gov Linearized forms of other bactenecins have been reported to be more active against Gram-positive species compared to their cyclic counterparts. nih.gov
Staphylococcus epidermidis : this compound is capable of killing Staphylococcus epidermidis. plos.orgnih.gov However, another bactenecin, Bac-7, was shown to have a MIC of ≤200 micrograms/ml for this species, while Bac-5 did not. asm.orgnih.gov
Staphylococcus aureus : this compound is generally not effective against Staphylococcus aureus. plos.orgnih.govnih.gov However, some studies have reported an IC50 of 32 mg/ml. medkoo.com
Enterococcus faecalis : Native cyclic bactenecin has demonstrated little activity against Enterococcus faecalis. asm.org
Interactive Data Table: In vitro Activity of this compound Against Gram-Positive Bacteria
| Bacterial Species | Efficacy | Notes |
| Staphylococcus epidermidis | Active plos.orgnih.gov | Bac-7 shows activity, while Bac-5 does not at ≤200 µg/mL asm.orgnih.gov |
| Staphylococcus aureus | Generally inactive plos.orgnih.govnih.gov | IC50 of 32 mg/ml reported in one source medkoo.com |
| Enterococcus faecalis | Little activity asm.org |
Antifungal Efficacy
Candida albicans : this compound has been shown to be capable of killing the fungal pathogen Candida albicans. plos.org One source reports a Minimum Inhibitory Concentration (MIC) of 64 mg/ml. medkoo.com
Mycobactericidal Activity
This compound has demonstrated activity against certain mycobacterial species. plos.orgnih.gov
Mycobacterium marinum : Studies have shown that this compound has direct bactericidal activity against Mycobacterium marinum. plos.org A single dose of the peptide was able to slow, but not prevent, infection in a zebrafish embryo model. plos.org
Mycobacterium bovis BCG : Mycobacterium bovis BCG has shown greater resistance to this compound compared to other susceptible species, requiring higher concentrations to significantly reduce CFU. nih.gov
Methodological Considerations for Determining Antimicrobial Potency
Several standard laboratory methods are employed to determine the antimicrobial potency of peptides like this compound.
Minimum Inhibitory Concentration (MIC) : This is a fundamental measure of antimicrobial activity, defined as the lowest concentration of an agent that prevents the visible growth of a microorganism after overnight incubation. frontiersin.orgmdpi.com The broth microdilution method is a common technique used to determine MIC values, where serial dilutions of the peptide are incubated with a standardized bacterial suspension in 96-well plates. frontiersin.orgfrontiersin.org
Minimum Bactericidal Concentration (MBC) : The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined by subculturing from the wells of an MIC test that show no visible growth onto agar (B569324) plates. mdpi.comnih.gov An MBC/MIC ratio of ≤ 4 is generally indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity. mdpi.com
Time-Kill Assays : These assays provide information on the rate at which an antimicrobial agent kills a bacterium over time. They involve exposing a bacterial culture to a specific concentration of the peptide and measuring the number of viable cells (CFU) at various time points. nih.govfrontiersin.org
Immunomodulatory Roles and Host Cell Interactions of Bactenecin 5
Modulation of Cytokine and Chemokine Expression Profiles
Bactenecin (B179754) 5 has been shown to directly influence the production of key signaling molecules that orchestrate the immune response.
Bactenecin 5 can activate macrophage-like THP-1 cells, leading to the upregulation of pro-inflammatory cytokine transcription. plos.org Specifically, it has been demonstrated to induce the transcription of both Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) in these cells. plos.org The induction of IL-1β by Bac5 occurs both in the presence and absence of Mycobacterium marinum. plos.orgd-nb.info However, the significant upregulation of TNF-α by Bac5 in THP-1 cells is observed to be synergistic with M. marinum co-stimulation, suggesting a potentiating effect in the context of a bacterial challenge. plos.orgnih.govmdpi.com This ability to trigger pro-inflammatory cytokine release is a key aspect of its immunomodulatory function. mdpi.comresearchgate.net
Table 1: Effect of this compound on Pro-inflammatory Cytokine Expression in THP-1 Cells
| Cytokine | Effect of this compound | Co-stimulant | Source |
|---|---|---|---|
| IL-1β | Upregulation of transcription | With or without M. marinum | plos.orgd-nb.info |
This table summarizes the observed effects of this compound on the expression of key pro-inflammatory cytokines in the human macrophage-like cell line THP-1.
In addition to its direct effects on macrophages, this compound can also modulate the responsiveness of other cell types to inflammatory signals. Research has shown that Bac5 sensitizes A549 epithelial cells to stimulation with TNF-α. plos.orgnih.gov This suggests that this compound can act as a signal mediator, enhancing the function of cytokines and amplifying the inflammatory response in epithelial tissues during an infection. plos.orgnih.gov
This compound has been found to enhance the secretion of Interferon-gamma (IFNγ). nih.gov When combined with mycobacterial antigen Ag85 and Bacillus subtilis spores, Bac5 was observed to boost IFNγ secretion. nih.gov This finding points to a role for Bac5 in promoting a Th1-type immune response, which is crucial for controlling intracellular pathogens. plos.org
Sensitization of Epithelial Cells to Inflammatory Stimuli
Chemotactic Properties and Immune Cell Recruitment (e.g., Macrophages, Neutrophils)
A critical function of this compound in the innate immune response is its ability to attract immune cells to sites of infection. nih.govsgul.ac.uk It has been identified as a potent chemokine for macrophages. plos.orgnih.gov In vivo studies using a zebrafish embryo model have demonstrated that Bac5 can induce the recruitment of macrophages. plos.orgnih.gov
Furthermore, this compound supports the early recruitment of neutrophils, particularly in the presence of a bacterial stimulus like M. marinum. plos.orgresearchgate.net This chemotactic effect on both macrophages and neutrophils underscores its importance in the initial stages of an inflammatory response, facilitating the migration of key phagocytic cells to combat invading pathogens. plos.orgresearchgate.net
Activation and Differentiation of Innate Immune Cells
Beyond recruitment, this compound also plays a role in the activation and functional modulation of innate immune cells.
This compound is capable of activating macrophages. nih.gov In murine macrophage-like cells, Bac5 can trigger the release of nitric oxide (NO), a key antimicrobial and signaling molecule. nih.govresearchgate.net This activation is also associated with the upregulation of surface markers on macrophages, including CD86, MHC-I, and MHC-II, without the need for additional agonists. nih.govresearchgate.net This indicates that this compound can directly prime macrophages, enhancing their antigen-presenting capabilities and effector functions. nih.govsgul.ac.uk
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Interleukin-1β (IL-1β) |
| Tumor Necrosis Factor-alpha (TNF-α) |
| Interferon-gamma (IFNγ) |
Upregulation of Surface Markers (e.g., CD86, MHC-I, MHC-II)
This compound has been demonstrated to directly activate macrophages and influence the expression of critical cell surface markers involved in antigen presentation and co-stimulation. In studies using murine macrophage-like cells (MH-S), Bac5 was found to trigger the upregulation of several key surface markers even in the absence of other stimuli. nih.govsgul.ac.uknovoprolabs.com This suggests an intrinsic ability to prepare the immune system for a potential threat.
Research shows that Bac5 can significantly increase the expression of CD86, Major Histocompatibility Complex Class I (MHC-I), and Major Histocompatibility Complex Class II (MHC-II). nih.govsgul.ac.uk The upregulation of these molecules is fundamental for the initiation of an adaptive immune response. MHC-I and MHC-II molecules are essential for presenting antigens to T cells, while CD86 is a co-stimulatory molecule that provides a necessary second signal for T cell activation. One study detailed that Bac5 treatment of MH-S cells led to a dose-dependent increase in the expression of CD86, CD40, MHC-II, and CCR7. sgul.ac.uk The same study noted a significant, though not dose-dependent, effect on CD80 and MHC-I expression. sgul.ac.uk
| Surface Marker | Cell Type | Observed Effect | Significance |
|---|---|---|---|
| CD86 | Murine Macrophage-like Cells (MH-S) | Upregulation | Co-stimulation of T cells. nih.govsgul.ac.uk |
| MHC-I | Murine Macrophage-like Cells (MH-S) | Upregulation | Antigen presentation to CD8+ T cells. nih.govsgul.ac.uk |
| MHC-II | Murine Macrophage-like Cells (MH-S) | Dose-dependent Upregulation | Antigen presentation to CD4+ T cells. sgul.ac.uk |
| CD40 | Murine Macrophage-like Cells (MH-S) | Dose-dependent Upregulation | Co-stimulation and activation of antigen-presenting cells. sgul.ac.uk |
| CCR7 | Murine Macrophage-like Cells (MH-S) | Dose-dependent Upregulation | Chemokine receptor involved in cell migration to lymph nodes. sgul.ac.uk |
Contribution to Cell-Mediated Immune Responses
This compound is a significant regulator of the early cell-mediated host immune response. nih.gov Its contribution extends beyond simple marker upregulation to actively shaping the immune environment through the recruitment of immune cells and the induction of key cytokines.
Bac5 acts as a potent chemokine, inducing the recruitment of macrophages and neutrophils to sites of infection, as demonstrated in zebrafish models. plos.orglshtm.ac.uknih.gov This recruitment is a critical first step in the cell-mediated clearance of pathogens. Furthermore, Bac5 activates macrophage-like THP-1 cells and can synergistically enhance the upregulation of tumor necrosis factor-alpha (TNF-α) when co-stimulated with Mycobacterium marinum. plos.orgnih.govd-nb.info It also induces the transcription of interleukin-1β (IL-1β) in these cells. plos.orgd-nb.info
In the context of a vaccine model, Bac5, when combined with a mycobacterial antigen (Ag85) and Bacillus subtilis spores, was shown to boost the secretion of Interferon-gamma (IFNγ). nih.govnovoprolabs.comresearchgate.net IFNγ is a hallmark cytokine of a Th1-polarized, cell-mediated immune response, crucial for controlling intracellular pathogens like mycobacteria. researchgate.net These findings underscore Bac5's potential as an adjuvant that specifically supports cell-mediated, rather than humoral, immunity. nih.govsgul.ac.ukmdpi.com
| Immune Function | Cell/Model System | Observed Effect of Bac5 | Reference |
|---|---|---|---|
| Leukocyte Recruitment | Zebrafish (Danio rerio) | Potent recruitment of macrophages; enhanced early recruitment of neutrophils. | plos.orglshtm.ac.uk |
| Cytokine Induction | Human THP-1 Cells | Induces IL-1β transcription; synergistically upregulates TNF-α with M. marinum. | plos.orgd-nb.infonih.gov |
| Adjuvant Activity | Murine Vaccination Model | Enhanced IFNγ secretion when combined with mycobacterial antigen. | nih.govnovoprolabs.comresearchgate.net |
| Nitric Oxide Release | Murine Macrophage-like Cells | Triggers the release of nitric oxide. | nih.govsgul.ac.uk |
Interaction with Host Cell Signaling Pathways (e.g., NF-κB, MAPK, as inferred from related AMPs)
While direct studies on the specific signaling pathways activated by this compound are still emerging, research on closely related synthetic and natural antimicrobial peptides provides strong inferences about its mechanisms of action. The immunomodulatory effects of many host defense peptides (HDPs) are known to be mediated through key intracellular signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. d-nb.infofrontiersin.orgmdpi.com
A synthetic innate defense regulator peptide, IDR-1002, which is a derivative of bactenecin, was found to induce chemokines through a G-protein coupled receptor and the subsequent activation of the PI3K, NF-κB, and MAPK signaling pathways. ubc.ca This provides compelling evidence that Bac5 likely operates through similar mechanisms. Other bovine AMPs, such as lactoferricin, have also been shown to modulate inflammatory responses by targeting these same MAPK and NF-κB pathways. d-nb.infomdpi.com
These signaling pathways are central hubs for immune regulation. frontiersin.org Activation of MAPK and NF-κB typically leads to the transcription of genes for a wide array of pro-inflammatory cytokines, chemokines, and cell surface molecules, consistent with the observed effects of Bac5. mdpi.commdpi.com Therefore, it is inferred that Bac5's ability to upregulate surface markers like CD86 and induce cytokines such as TNF-α is orchestrated through the activation of these fundamental host cell signaling pathways. ubc.camdpi.com
Peptide Engineering and Rational Design Strategies for Bactenecin 5 Analogs
Amino Acid Substitution Approaches for Enhanced Activity and Specificity
The modification of key physicochemical properties such as charge, hydrophobicity, and amphipathicity through amino acid substitution is a primary strategy in enhancing the efficacy of bactenecin (B179754) analogs. nih.govbrieflands.com These substitutions can influence how the peptide interacts with bacterial membranes, which is a crucial step in its antimicrobial action. frontiersin.org
Optimization of Charge Distribution (N- and C-termini)
The net positive charge of antimicrobial peptides (AMPs) is critical for their initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria. frontiersin.orgmdpi.com Increasing the positive charge, particularly at the N- and C-termini of bactenecin, has been a successful strategy to boost its antimicrobial potency. nih.govbrieflands.com
Studies have shown that increasing the number of positive charges at the termini can lead to enhanced activity against both Gram-positive and Gram-negative bacteria and a broader antimicrobial spectrum. nih.govresearchgate.net For instance, the design of derivatives with increased C-terminal positive charge resulted in improved functionality against Escherichia coli. brieflands.com The introduction of cationic residues like arginine and lysine (B10760008) is a common approach. frontiersin.orgnih.gov Arginine, with its guanidinium (B1211019) group, is often favored as it can form more hydrogen bonds and has a stronger atomic charge distribution compared to lysine's amino group. nih.gov C-terminal amidation is another technique used to add a positive charge, which can improve the peptide's binding to the bacterial membrane. nih.gov However, research indicates that there is an optimal charge, often between +4 and +6, beyond which activity may not necessarily increase and could even be reduced due to factors like steric hindrance from consecutive charged residues. frontiersin.orgnih.gov
Table 1: Bactenecin Analogs with Modified Terminal Charges
| Peptide Name | Sequence | Modification Summary | Key Finding | Reference |
| BM1 | Not specified | Increased C-terminal positive charge | More significant effect of positive charges on performance against E. coli compared to hydrophobicity. | brieflands.com |
| Cyclic & Linear Analogs | Various | Increased positive charges at N and C termini | Generally increased activities against both Gram-positive and Gram-negative bacteria. | nih.govresearchgate.net |
| P2.1 | Not specified | C-terminal amidation | Amidation adds a positive charge, leading to improved binding to the bacterial membrane. | nih.gov |
Hydrophobicity Modifications in Specific Peptide Regions
Hydrophobicity is another defining factor in the potency of AMPs, as it governs the peptide's ability to insert into and disrupt the bacterial membrane's lipid bilayer. nih.govnih.gov In bactenecin analogs, modifications have often focused on the central or loop portion of the peptide. nih.govbrieflands.com
Designing derivatives by substituting amino acids to modulate hydrophobicity has been a key area of research. nih.gov One approach involved adding an extra tryptophan residue into the loop region of bactenecin, which contributed to increased activity. nih.govresearchgate.net Tryptophan is often used in such modifications due to its bulky, hydrophobic side chain that tends to anchor at the lipid-water interface of membranes. In one study, six linear derivatives of bactenecin were designed where the net charge was gradually increased while hydrophobicity was decreased. frontiersin.orgnih.gov This allowed for a systematic study of the interplay between these two properties. The results indicated that while hydrophobicity is crucial, an excess can lead to increased toxicity toward host cells. nih.govfrontiersin.org Therefore, an optimal balance between hydrophobicity and charge is necessary for effective and selective antimicrobial action. nih.govnih.gov
Table 2: Bactenecin Analogs with Modified Hydrophobicity
| Peptide Name | Sequence | Modification Summary | Key Finding | Reference |
| BM2 | Not specified | Higher hydrophobicity in the loop part | Increased positive charge was more relevant to improved functionality than increased hydrophobicity. | brieflands.com |
| Cyclic & Linear Analogs | Various | Addition of a tryptophan residue in the loop | Increased activities against both Gram-positive and Gram-negative bacteria. | nih.govresearchgate.net |
| K₂W₃V₁₀R₁₁ | RKWRIVVIRVRR | Substitution of Cys with Trp and Arg; increased net charge and altered hydrophobicity | Exhibited high antimicrobial activity against food-pathogens, demonstrating a successful balance of charge and hydrophobicity. | frontiersin.orgnih.gov |
| W₂R₃V₁₀R₁₁ | RWRRIVVIRVRR | Substitution of Cys with Trp and Arg; increased net charge and altered hydrophobicity | Showed high antimicrobial activity, similar to K₂W₃V₁₀R₁₁, highlighting the potential of these modifications. | frontiersin.orgnih.gov |
Impact of Amino Acid Substitutions on Conformational Dynamics
The native cyclic bactenecin maintains a stable type I β-turn structure due to the disulfide bond, regardless of its surrounding environment. nih.govresearchgate.net However, amino acid substitutions, particularly those that lead to a linear structure, have a profound impact on the peptide's conformational dynamics. nih.govresearchgate.net
Linearized bactenecin analogs, created either by reducing the disulfide bridge or by replacing the cysteine residues with others like serine or alanine (B10760859), exhibit significant conformational flexibility. nih.govresearchgate.net Unlike the rigid cyclic form, these linear peptides are often unstructured in an aqueous solution and adopt a more defined structure, such as a β-turn, only upon interacting with membranes or in a hydrophobic environment. nih.govresearchgate.net This induced-fit mechanism can alter the peptide's mode of action. For example, while cyclic bactenecin interacts well with the outer membrane of Gram-negative bacteria, its linear counterparts interact poorly with the outer membrane but are more effective at permeabilizing and depolarizing the inner cytoplasmic membrane. nih.govresearchgate.net This change in conformational behavior directly influences the antimicrobial specificity and mechanism of killing. nih.gov
Structural Modifications and Their Functional Consequences
Beyond single amino acid substitutions, larger structural changes like linearization and modifications to the disulfide bond have been explored to modulate bactenecin's activity.
Cyclization versus Linearization and Activity Spectrum
The cyclic structure of native bactenecin is a key determinant of its activity spectrum. nih.gov Native bactenecin is primarily active against Gram-negative bacteria and shows little to no activity against Gram-positive species like Staphylococcus aureus. nih.govresearchgate.net
Linearizing the peptide fundamentally alters this specificity. nih.govplos.org When bactenecin is linearized, either by reducing the disulfide bond or by substituting the cysteines with serine (Lin Bac2S) or alanine (Lin Bac2A), the activity against Gram-negative bacteria is often reduced. nih.govresearchgate.net However, these linear analogs gain significant activity against Gram-positive bacteria. nih.govresearchgate.net For example, linear derivatives showed activity against Staphylococcus epidermidis and Enterococcus faecalis, which are unaffected by the cyclic form. researchgate.net This shift in the activity spectrum is attributed to the different ways linear and cyclic forms interact with bacterial membranes. The cyclic form is adept at disrupting the Gram-negative outer membrane, while the more flexible linear forms are better at permeabilizing the cytoplasmic membrane, a mechanism effective against both Gram-positive and Gram-negative bacteria (once past the outer membrane). nih.govresearchgate.net
Table 3: Activity Spectrum of Cyclic vs. Linear Bactenecin Analogs
| Peptide Form | Target Bacteria | Activity Level | Key Finding | Reference |
| Cyclic Bactenecin | Gram-negative (E. coli, P. aeruginosa) | Active | Selective for Gram-negative organisms. | nih.govresearchgate.net |
| Cyclic Bactenecin | Gram-positive (S. aureus, S. epidermidis) | Little to no activity | The rigid cyclic structure is less effective against Gram-positive bacteria. | nih.govresearchgate.net |
| Linear Bactenecin (Reduced or Cys-substituted) | Gram-negative (E. coli, P. aeruginosa) | Less active than cyclic form | Loss of the constrained cyclic structure reduces interaction with the outer membrane. | nih.govresearchgate.net |
| Linear Bactenecin (Reduced or Cys-substituted) | Gram-positive (S. epidermidis, E. faecalis) | Gained activity | Linear peptides are more effective at permeabilizing the cytoplasmic membrane. | nih.govresearchgate.net |
Disulfide Bond Role in Structure and Activity
The single disulfide bond between cysteine residues at positions 3 and 11 is fundamental to bactenecin's native structure and function. nih.govbrieflands.com This covalent bond locks the peptide into a loop or β-turn conformation, which is essential for its stability and specific interactions with bacterial targets. brieflands.comresearchgate.net The disulfide bridge is crucial for stabilizing the peptide's conformation, which is recognized as important for its activity. brieflands.com
The importance of the disulfide bond is most evident when comparing the cyclic form to its linear counterparts. researchgate.net Reduction of the disulfide bridge or its elimination through cysteine substitution leads to a loss of the pre-defined β-turn structure. nih.govresearchgate.net This structural change directly correlates with a decrease in activity against wild-type Gram-negative bacteria, as the cyclic structure is optimized for interacting with and permeabilizing the outer membrane. nih.govresearchgate.net While some research has suggested that the disulfide bond may not contribute significantly to the intrinsic antimicrobial activity, leading to the successful design of potent linear analogs, its role in defining the native structure and Gram-negative specificity is well-established. frontiersin.orgnih.gov The disulfide bond enforces a compact, amphipathic structure that is key to its mechanism of action against specific pathogens. nih.gov
Compound Index
L- to D-Amino Acid Substitution for Stability and Bioactivity
A common strategy to improve the stability of peptides is the substitution of naturally occurring L-amino acids with their D-enantiomers. mdpi.com This modification can render the peptide resistant to degradation by proteases, which typically recognize only L-amino acid residues. mdpi.comresearchgate.net The incorporation of D-amino acids can significantly increase a peptide's in vivo stability and retention time of its antimicrobial activity. mdpi.comresearchgate.net
While this approach can sometimes alter the secondary structure and potentially reduce antibacterial activity, strategic single D-amino acid substitutions can be made without compromising, and sometimes even enhancing, bioactivity. researchgate.net For instance, studies on various antimicrobial peptides have shown that D-amino acid substitution can lead to analogs with improved stability against enzymes like trypsin and chymotrypsin. mdpi.com In the context of bactenecin analogs, the creation of a D-enantiomeric form of bactenecin conjugated to capric acid, named dBacK-(cap), resulted in a significantly enhanced antibacterial spectrum against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. This highlights the potential of combining D-amino acid substitution with other modifications, like lipidation, to generate highly potent derivatives.
| Modification Strategy | Rationale | Observed Outcome on Analogs | Reference |
| L- to D-Amino Acid Substitution | Increase stability against protease degradation. | Enhanced stability and, in some cases, improved or maintained bioactivity. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| D-enantiomeric bactenecin with lipidation | Combine stability enhancement with increased membrane interaction. | Significantly enhanced antibacterial spectrum against a broad range of bacteria. |
Fragment-Based Design and Identification of Minimal Active Sequences (e.g., N-terminal fragments)
Fragment-based design involves identifying the smallest portion of a peptide that retains biological activity. This approach is valuable for reducing the cost of synthesis and for pinpointing the key functional domains of the parent molecule. For Bactenecin 5, which is 43 amino acids long in its native form, research has shown that shorter, N-terminal fragments retain significant antimicrobial activity. oup.comresearchgate.net
| This compound Fragment | Sequence Region | Key Finding | Reference |
| BN22 | 1-22 | Potent candidacidal agent. nih.govnih.gov | nih.govnih.gov |
| BN16 | 7-22 | Identified as the functional domain for candidacidal activity. nih.govnih.gov | nih.govnih.gov |
| BC24 | 20-43 | Less active than N-terminal fragments. nih.gov | nih.gov |
| Bac5(1-23) | 1-23 | Antibacterial activity requires Arg residues at/near the N-terminus and a chain length >15 residues. nih.gov | nih.gov |
| Bac5(1-17) | 1-17 | Retained antimicrobial activity and mechanism of action. researchgate.net | researchgate.net |
Chimeragenesis and Hybrid Peptide Approaches
Chimeragenesis, or the creation of hybrid peptides, is a strategy that combines beneficial features from different parent peptides to generate novel molecules with enhanced or synergistic properties. mdpi.com This can involve fusing active fragments of different antimicrobial peptides or combining an AMP with another type of molecule.
While specific examples of chimeragenesis directly involving this compound are not extensively detailed in the provided context, the general approach is a recognized strategy for AMP development. mdpi.com For instance, the cecropin (B1577577) A-melittin hybrid peptide BP100 has been a template for creating numerous analogs with improved activities. mdpi.com The principle of hybridization can be applied to Bac5 by combining its active fragments with sequences from other AMPs known for different desirable properties, such as enhanced membrane disruption or different target specificity. This approach could potentially broaden the antimicrobial spectrum or increase the potency of this compound-derived peptides.
Computational Modeling and In Silico Design for Peptide Optimization
Computational modeling and in silico design have become indispensable tools for accelerating the optimization of antimicrobial peptides. mdpi.comsemanticscholar.org These methods utilize computer algorithms to predict the structure-activity relationships of peptides, allowing for the virtual screening of numerous potential sequences before undertaking costly and time-consuming synthesis and experimental testing. mdpi.comnih.gov
Various computational strategies are employed, including molecular dynamics simulations and machine learning approaches based on quantitative structure-activity relationship (QSAR) models. mdpi.comnih.gov These models can identify key physicochemical properties, such as charge, hydrophobicity, and secondary structure, that correlate with antimicrobial activity. mdpi.com For proline-rich peptides like this compound, computational tools can help in designing analogs with optimized properties. For example, the development of a de novo A3-APO peptide was guided by consensus sequence analysis of other proline-rich AMPs. frontiersin.org
In the context of this compound, computational methods can be used to:
Predict the three-dimensional structure of Bac5 and its analogs.
Simulate the interaction of these peptides with bacterial membranes.
Identify key residues for substitution to enhance activity or reduce toxicity.
Screen virtual libraries of Bac5 analogs to identify promising candidates for synthesis.
This in silico approach significantly refines the peptide design process, increasing the probability of developing successful therapeutic agents. semanticscholar.org
Mechanisms of Bacterial Resistance to Bactenecin 5
Bacterial Efflux Pump Systems
Efflux pumps are transport proteins embedded in the bacterial cell membrane that actively extrude a wide range of toxic compounds, including antibiotics and antimicrobial peptides, from the cell. nih.govmdpi.com This mechanism prevents the antimicrobial agent from reaching its intracellular target at a high enough concentration to be effective. mdpi.com The activity of efflux pumps is a significant contributor to both intrinsic and acquired resistance in bacteria. mdpi.comnih.gov
In Gram-negative bacteria, efflux pumps are often complex tripartite systems that span the inner membrane, the periplasm, and the outer membrane, enabling the direct expulsion of substrates to the external environment. nih.govnih.gov The Resistance-Nodulation-Cell Division (RND) family of efflux pumps is particularly prominent in conferring multidrug resistance in Gram-negative pathogens. nih.govnih.gov While direct studies detailing the specific efflux pumps that extrude Bactenecin (B179754) 5 are limited, the involvement of pumps like the AcrAB-TolC system in Escherichia coli and MexAB-OprM in Pseudomonas aeruginosa in conferring resistance to various antimicrobial compounds is well-documented. mdpi.com It is plausible that these or similar efflux systems contribute to resistance against Bactenecin 5. The overexpression of genes encoding these pumps, often due to mutations in regulatory genes, can lead to elevated levels of resistance. nih.gov
| Efflux Pump Family | Bacteria Type | Role in Resistance |
| ATP-binding cassette (ABC) | Gram-positive & Gram-negative | Involved in extruding various substrates, including AMPs and transition metals. nih.govacs.org |
| Major Facilitator Superfamily (MFS) | Predominantly Gram-positive | Key in extruding a wide array of antibiotics. nih.gov |
| Resistance-Nodulation-Division (RND) | Gram-negative | Major contributors to intrinsic and multidrug resistance, forming tripartite channels to expel compounds. nih.govnih.gov |
| Small Multidrug Resistance (SMR) | Gram-positive & Gram-negative | Transport a range of toxic compounds. acs.org |
| Multidrug and Toxin Extrusion (MATE) | Gram-positive & Gram-negative | Extrude a variety of antimicrobial agents and toxins. acs.org |
Modifications to Bacterial Cell Envelope Components (e.g., LPS, Teichoic Acids)
Bacteria can alter the composition of their cell envelope to reduce their susceptibility to cationic antimicrobial peptides like this compound. frontiersin.org Since the initial interaction between most cationic AMPs and bacteria is electrostatic, involving the negatively charged components of the bacterial surface, modifications that reduce this net negative charge can impair peptide binding and subsequent activity. frontiersin.orgnih.gov
In Gram-positive bacteria, a similar strategy involves the modification of teichoic acids. The incorporation of D-alanine residues into lipoteichoic acids (D-alanylation), a process regulated by the dlt operon, introduces positive charges into the cell wall. frontiersin.org This modification reduces the electrostatic attraction between the bacterial surface and cationic AMPs, leading to increased resistance. frontiersin.org
Enzymatic Degradation of this compound by Bacterial Proteases
Bacteria can produce and secrete proteases that can cleave and inactivate antimicrobial peptides, providing a direct defense mechanism. While specific proteases that target this compound have not been extensively characterized in all bacterial species, this is a known general mechanism of resistance to AMPs. Some studies suggest that certain modifications to antimicrobial peptides can inhibit their enzymatic degradation. researchgate.net The susceptibility of this compound to bacterial proteases could vary depending on the specific bacterial strain and the types of proteases it produces.
Intrinsic and Acquired Resistance Phenotypes
Bacterial resistance to antimicrobial agents can be categorized as either intrinsic or acquired. vetnostics.com.auuspharmacist.com
Intrinsic resistance is the innate ability of a bacterial species to resist a particular antimicrobial agent due to its inherent structural or functional characteristics. vetnostics.com.auopen.edu This type of resistance is predictable for a given bacterial species. vetnostics.com.au For example, Yersinia pseudotuberculosis and Mycobacterium bovis BCG have demonstrated greater intrinsic resistance to this compound compared to other species, requiring higher concentrations of the peptide to achieve a significant reduction in colony-forming units. plos.org The low permeability of the outer membrane in some Gram-negative bacteria, such as Pseudomonas aeruginosa, is a classic example of an intrinsic resistance mechanism that can limit the entry of many antibiotics. vetnostics.com.auuspharmacist.com
Acquired resistance occurs when a bacterium that was initially susceptible to an antimicrobial agent develops resistance. uspharmacist.com This can happen through genetic mutations in its own DNA or by acquiring resistance-conferring genes from other bacteria via horizontal gene transfer (e.g., through plasmids). nih.govuspharmacist.com For instance, a mutation in the sbmA gene, which encodes an inner membrane ABC transporter suggested to facilitate the uptake of this compound in some Gram-negative bacteria, can lead to acquired resistance. plos.org Inactivation of the SbmA transporter has been shown to mediate resistance to the related proline-rich peptide Bac7. mdpi.com
| Resistance Type | Description | Example relevant to this compound |
| Intrinsic | Innate resistance of a bacterial species due to its natural characteristics. vetnostics.com.auopen.edu | Higher concentrations of this compound are needed to inhibit Y. pseudotuberculosis and M. bovis BCG. plos.org |
| Acquired | Development of resistance in a previously susceptible bacterium through genetic change. uspharmacist.com | Mutations in the sbmA transporter gene could potentially confer resistance to this compound. plos.org |
Adaptive Resistance Mechanisms and Phenotypic Changes
Adaptive resistance refers to the temporary increase in resistance of a bacterial population in response to environmental cues, such as exposure to an antimicrobial agent. nih.gov This is often a transient and reversible phenomenon, distinct from the permanent genetic changes seen in acquired resistance. Bacteria can undergo phenotypic changes, such as alterations in gene expression, that enhance their survival in the presence of the antimicrobial. For example, exposure to sublethal concentrations of an AMP might trigger a stress response that upregulates the expression of efflux pumps or enzymes that modify the cell envelope. nih.gov
Furthermore, some bacteria can form biofilms, which are communities of bacteria encased in a self-produced matrix of extracellular polymeric substances. Biofilm formation is a significant adaptive resistance mechanism, as the matrix can act as a physical barrier, preventing antimicrobial peptides from reaching the bacteria within the biofilm. Bacteria within a biofilm also often exhibit altered metabolic states that can further contribute to their reduced susceptibility to antimicrobial agents. While this compound has been shown to inhibit biofilm formation, the ability of bacteria to form robust biofilms remains a key adaptive strategy to resist its effects. plos.org
Synergistic Interactions of Bactenecin 5 with Other Antimicrobial Agents
Combinatorial Effects with Conventional Antibiotics (e.g., Ceftazidime)
Research has highlighted the potential of Bactenecin (B179754) 5 and its variants to work synergistically with conventional antibiotics against a range of pathogenic bacteria. mdpi.com Studies have shown that the combination of bactenecin with antibiotics that have intracellular targets can be particularly effective. frontiersin.org For instance, caprine bactenecin ChBac3.4, a related peptide, displays synergistic effects with antibiotics such as rifampicin, oxacillin, and ofloxacin (B1677185) against both Gram-negative and Gram-positive bacteria. frontiersin.org
The cyclic peptide bactenecin has been identified as a promising candidate for use in combination therapy with the antibiotic ceftazidime (B193861) (CAZ) for treating infections caused by Burkholderia pseudomallei, the agent of melioidosis. nih.govplos.org Bactenecin demonstrates faster bactericidal kinetics compared to ceftazidime, suggesting its potential to act as a potent alternative or a synergistic partner to conventional antibiotics in treating such infections. plos.orgresearchgate.net The combination of a bactenecin variant, Bac2A, also showed synergistic interactions with five different classes of antibiotics, including polymyxin (B74138) B, kanamycin, erythromycin, tetracycline, and ciprofloxacin. nih.gov This broad synergistic potential underscores the utility of bactenecins in reviving the efficacy of existing antibiotics against resistant strains. mdpi.combiorxiv.org
Synergism with Other Antimicrobial Peptides (e.g., BMAP-28)
Bactenecin 5 exhibits potent synergistic activity when combined with other antimicrobial peptides, particularly those with different mechanisms of action. A notable example is its interaction with Bovine Myeloid Antimicrobial Peptide-28 (BMAP-28). nih.govfrontiersin.org Studies investigating their combined effect against Mannheimia haemolytica, a key pathogen in bovine respiratory disease, have consistently demonstrated a strong synergistic relationship. dntb.gov.uanih.govfrontiersin.org
When used together, this compound and BMAP-28 inhibit the growth of M. haemolytica more effectively than when either peptide is used alone. nih.govfrontiersin.org The Fractional Inhibitory Concentration Index (FICI), a measure of synergistic interaction, was determined to be less than 0.5 for all tested combinations of these two peptides, clearly indicating synergy. nih.govfrontiersin.org This cooperative action is not limited to bovine peptides; research has shown that peptides from different origins, such as bactenecin and the human cathelicidin (B612621) LL-37, can also work together synergistically. nih.gov
Potential for Reducing Concentrations of Partner Agents
A significant advantage of the synergistic interaction between this compound and other antimicrobial agents is the substantial reduction in the Minimum Inhibitory Concentration (MIC) required for each component to be effective. researchgate.net This reduction can lower the risk of toxicity associated with higher concentrations of antimicrobial agents. nih.gov
In the combination of this compound and BMAP-28 against M. haemolytica, the MIC of BMAP-28 was reduced by as much as 256-fold, while the MIC of this compound was reduced by up to 16-fold. nih.govfrontiersin.orgdntb.gov.uanih.gov When used alone, the MIC for BMAP-28 was 64 µg/mL and for this compound was 128 µg/mL. nih.govfrontiersin.orgdntb.gov.ua In combination, the effective MICs dropped to a range of 0.25–16 µg/mL for BMAP-28 and 8–64 µg/mL for this compound. nih.govfrontiersin.orgresearchgate.netresearchgate.net This dramatic decrease allows for potent antimicrobial activity at concentrations that are better tolerated by host cells. nih.govresearchgate.net
Table 1: Synergistic Activity of this compound and BMAP-28 against Mannheimia haemolytica
| Peptide | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | Fold Decrease in MIC |
| BMAP-28 | 64 | 0.25 - 16 | Up to 256 |
| This compound | 128 | 8 - 64 | Up to 16 |
Data sourced from studies on their combined effect against M. haemolytica. nih.govfrontiersin.orgdntb.gov.uanih.gov
Mechanisms Underlying Synergistic Antimicrobial Activity
The mechanisms driving the synergy between this compound and its partner agents are often complementary. When combined with conventional antibiotics, AMPs like bactenecin frequently act by permeabilizing the bacterial membrane. nih.govfrontiersin.orguci.edu This disruption of the membrane barrier facilitates the entry of the antibiotic into the bacterial cell, allowing it to reach its intracellular target—such as components involved in DNA, RNA, or protein synthesis—more easily. nih.govfrontiersin.orgfrontiersin.org
In the case of synergy between different AMPs, such as this compound and BMAP-28, their distinct modes of action are key. nih.govfrontiersin.org BMAP-28 exerts its antimicrobial effect primarily by interacting with and disrupting the integrity of the bacterial membrane. frontiersin.orgresearchgate.net In contrast, this compound, a proline-rich peptide, is known to translocate across the bacterial membrane and inhibit intracellular processes, such as protein synthesis by binding to ribosomes. frontiersin.orgresearchgate.net It is proposed that the membrane disruption caused by BMAP-28 facilitates the entry of this compound into the bacterial cytoplasm, enhancing its access to intracellular targets and resulting in a potent synergistic killing effect. frontiersin.org This cooperative mechanism allows for greater efficacy than either peptide could achieve on its own. uci.edufrontiersin.org
Advanced Analytical Methodologies for Bactenecin 5 Research
Biophysical Techniques for Peptide-Membrane Interactions
While Bactenecin (B179754) 5's primary mechanism is the inhibition of protein synthesis, its initial interaction with the bacterial membrane is a critical step for cell entry. Biophysical techniques are essential for characterizing the thermodynamics and kinetics of this interaction.
Fluorescence Spectroscopy: This technique is used to monitor the peptide's interaction with lipid bilayers. By using tryptophan-containing analogs of Bactenecin, changes in the fluorescence quantum yield can be observed upon exposure to liposomes, indicating the peptide's insertion into the membrane environment. medchemexpress.com Another approach involves using fluorescent probes like N-phenyl-1-naphthylamine (NPN), which becomes highly fluorescent in the hydrophobic environment of a compromised bacterial outer membrane, allowing for real-time monitoring of membrane permeabilization. dntb.gov.ua
Liposome Permeabilization Assays: These assays directly measure the peptide's ability to disrupt membrane integrity. In one common setup, a fluorescent dye like calcein (B42510) or the dye/quencher pair 8-aminonapthalene-1,3,6 trisulfonic acid (ANTS)/p-xylene-bis-pyridinium bromide (DPX) is encapsulated at self-quenching concentrations within large unilamellar vesicles (LUVs) that mimic bacterial membranes. nih.govplos.org The addition of Bactenecin 5 induces leakage, causing the dye to be released and de-quenched, resulting in a measurable increase in fluorescence. nih.govplos.org Studies show that Bactenecin can induce significant leakage in model membranes, with one study reporting dye leakage levels twofold greater than other peptides tested. nih.gov
Membrane Fluidity Studies: The effect of this compound on the physical state of the lipid bilayer can be assessed using probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH). Changes in the fluorescence anisotropy of DPH anchored in LUVs are measured upon the addition of the peptide. dntb.gov.ua These studies have revealed that the interaction of Bactenecin with model membranes leads to distinct changes in membrane fluidity, further confirming its disruptive capabilities. nih.govukolegija.lt
Table 1: Research Findings from Liposome Leakage Assays for Bactenecin
| Assay Type | Model Membrane Composition | Peptide Concentration | Key Finding | Reference |
|---|---|---|---|---|
| ANTS/DPX Leakage | EYPC/EYPG (3:2) LUVs | 20 µM | Bactenecin induced a rapid and significant increase in fluorescence, indicating membrane leakage. | dntb.gov.uanih.gov |
| Calcein Release | Liposomes | 8-16 µM | Homodimeric bactenecin showed apparent membrane-lytic activity, releasing various sized dyes. | medchemexpress.com |
Imaging Techniques for Cellular Localization and Effects
Visualizing the consequences of this compound's interaction with bacteria provides direct evidence of its mechanism. High-resolution imaging techniques are crucial for observing morphological changes and determining the peptide's subcellular location.
Microscopy: Transmission electron microscopy (TEM) has been used to visualize the ultrastructural changes in bacteria upon treatment with this compound. Studies on Salmonella montevideo revealed significant morphological alterations following exposure to the peptide. researchgate.net Fluorescence microscopy, including techniques like confocal microscopy and epifluorescence microscopy, allows for the study of cellular localization. frontiersin.orgnih.gov By using fluorescently labeled Bactenecin fragments, researchers can track the peptide as it traverses the cell membrane and accumulates within the cytoplasm or specific organelles, such as the nucleus in some experimental models. nih.gov Live-cell imaging has also been employed in more complex systems, such as tracking macrophage recruitment in zebrafish embryos in response to this compound, highlighting its in vivo effects. medkoo.commdpi.com
Proteomic and Transcriptomic Profiling to Elucidate Cellular Responses
Understanding the global changes in bacterial gene and protein expression in response to this compound can uncover downstream effects and resistance mechanisms.
While comprehensive proteomic or transcriptomic studies profiling the direct response of bacteria to this compound are not yet widely published, related research provides valuable insights. One study analyzed the transcriptomic profiles of various antibiotic-resistant E. coli strains to understand their collateral sensitivity to a panel of AMPs, including this compound. frontiersin.org The findings revealed that mutations in regulatory genes, such as the transcriptional repressor marR, which confer resistance to conventional antibiotics, can lead to changes in lipopolysaccharide (LPS) biosynthesis. frontiersin.org These transcriptomic changes result in an altered outer membrane surface charge, leading to widespread collateral sensitivity to antimicrobial peptides like this compound. frontiersin.org
This indicates that existing transcriptomic data from resistant strains can be a powerful tool to predict susceptibility to this compound. However, direct proteomic and transcriptomic profiling of susceptible bacteria during this compound treatment remains a critical area for future research to fully map the cellular response pathways and potential adaptive strategies.
Quantitative Culture Methods
Standard microbiological assays remain the gold standard for quantifying the antimicrobial efficacy of this compound against a spectrum of pathogens.
Broth Microdilution: This is a primary method used to determine the Minimum Inhibitory Concentration (MIC) of this compound. oup.com The assay involves exposing a standard inoculum of bacteria to serial dilutions of the peptide in a 96-well plate format. The MIC is defined as the lowest peptide concentration that results in no visible bacterial growth after a set incubation period. This method allows for high-throughput screening against numerous bacterial strains. oup.com
Colony Forming Unit (CFU) Assays: To determine the bactericidal (killing) activity, CFU assays are performed. nih.gov Following incubation with this compound for various time points, bacterial suspensions are serially diluted, plated on agar (B569324), and incubated. nih.gov The number of surviving colonies is counted to quantify the reduction in viable bacteria compared to an untreated control. This method is used to determine the Minimum Bactericidal Concentration (MBC) and to perform time-kill kinetic studies, which reveal how rapidly the peptide kills the bacteria. nih.gov For instance, studies have shown that this compound can reduce CFU counts of susceptible bacteria by over 97% within an hour at effective concentrations. nih.gov
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Escherichia coli | ATCC 25922 | 12-25 | dntb.gov.ua |
| Salmonella typhimurium | ATCC 14028 | 12-25 | dntb.gov.ua |
| Klebsiella pneumoniae | ATCC 13883 | 12-25 | dntb.gov.ua |
| Mannheimia haemolytica | Field Strain 1 | 128 | |
| Mannheimia haemolytica | Field Strain 2 | 128 | |
| Staphylococcus aureus | - | >100 |
Molecular Docking and Dynamics Simulations for Structure-Function Relationships
Computational methods provide atomic-level insights into how this compound interacts with its targets, bridging structural data with functional outcomes.
Molecular Docking and Dynamics: These simulations are used to model the interaction of this compound with bacterial membranes. nih.gov Computational studies have predicted that Bactenecin adopts a β-hairpin structure stabilized by its disulfide bridge. dntb.gov.uanih.gov Simulations of peptide-membrane binding have shown a stable and deep insertion of the peptide into the hydrophobic core of the lipid bilayer, penetrating up to 9 Å. dntb.gov.uanih.gov Furthermore, these models suggest that this compound is prone to self-association, with a dimeric form featuring parallel pairing of the N-terminal β-strands showing the deepest membrane insertion among the conformations studied. dntb.gov.ua These computational findings support a model where peptide dimerization facilitates rapid membrane permeabilization and cell death. nih.gov
Cryo-Electron Microscopy for Ribosome-Peptide Complex Structures
Recent breakthroughs in cryo-electron microscopy (cryo-EM) have been pivotal in definitively identifying the intracellular target of this compound and its precise mechanism of action.
Cryo-EM of Ribosome-Peptide Complexes: High-resolution cryo-EM structures have been solved for a fragment of this compound (Bac5(1-17)) in complex with the 70S ribosome from the bacterium Vibrio natriegens. These structures reveal that this compound binds within the nascent peptide exit tunnel (NPET) of the large ribosomal subunit. The binding mode is completely distinct from that of other proline-rich AMPs like Bac7, highlighting the diversity of ribosome inhibition mechanisms. The peptide's N-terminus is positioned to overlap with the binding site of both the A-site and P-site tRNAs at the peptidyltransferase center. This structural arrangement physically blocks the accommodation of aminoacyl-tRNAs, thereby interfering with late stages of translation initiation and early stages of elongation, ultimately halting protein synthesis.
Table 3: Cryo-EM Structural Information for this compound-Ribosome Complex
| PDB ID | Complex | Organism | Key Finding | Reference |
|---|---|---|---|---|
| 9H91 | Bac5(1-17) bound to 70S Ribosome | Vibrio natriegens | Reveals a distinct mode of interaction in the ribosomal exit tunnel, overlapping A- and P-site tRNA binding sites. |
Future Research Directions and Theoretical Applications of Bactenecin 5
Exploration of Broader Antimicrobial Spectrum (e.g., Antiviral Activity)
While initially recognized for its activity against Gram-negative bacteria, research has shown that Bactenecin (B179754) 5 possesses a broader antimicrobial spectrum than first thought. plos.orgasm.org Future studies are focused on systematically charting the full extent of this activity.
Antibacterial and Antifungal Spectrum: Bac5 has demonstrated a species-restricted bactericidal activity, proving effective against Gram-negative bacteria like Escherichia coli and Klebsiella sp., and some Gram-positive species such as Staphylococcus epidermidis. plos.org It has also been shown to be effective against the fungus Candida albicans. plos.org Significantly, research has confirmed its ability to kill certain mycobacterial species, which are important pathogens in both humans and cattle. plos.orglshtm.ac.uk Further investigation is warranted to explore its efficacy against a wider range of drug-resistant bacterial and fungal strains.
Antiviral Potential: The antiviral properties of cathelicidins, the family to which Bac5 belongs, are an emerging area of research. frontiersin.org Studies have begun to test bovine cathelicidins against viruses relevant to respiratory infections, such as bovine herpes-1 (BHV-1) and bovine respiratory syncytial virus (BRSV). frontiersin.orgfrontiersin.org While a recent study demonstrated that another bovine AMP, BMAP-28, could inhibit the replication of these viruses, the specific antiviral capacity of Bactenecin 5 remains a key area for future exploration. frontiersin.orgfrontiersin.org Systematic screening against a panel of viruses, particularly those with lipid envelopes, could reveal novel therapeutic applications.
| Organism Type | Examples of Susceptible Species | Reference |
| Gram-negative Bacteria | Escherichia coli, Klebsiella sp., Burkholderia pseudomallei, Salmonella typhimurium | plos.orgnih.gov |
| Gram-positive Bacteria | Staphylococcus epidermidis | plos.org |
| Acid-Fast Bacteria | Mycobacterium marinum, Mycobacterium bovis BCG | plos.org |
| Fungi | Candida albicans | plos.org |
| Viruses | Bovine Herpes-1 (BHV-1), Bovine Respiratory Syncytial Virus (BRSV) | frontiersin.orgfrontiersin.org |
Development of this compound as a Tool for Understanding Innate Immunity
This compound is increasingly recognized not just as an antimicrobial agent, but as a significant modulator of the innate immune system. plos.org This dual function makes it a valuable tool for dissecting the complex processes of host defense.
Cellular Activation and Recruitment: Research has shown that Bac5 can activate macrophage-like cells and is a potent chemokine for macrophages and neutrophils in a zebrafish embryo model. plos.orglshtm.ac.uk It triggers the release of nitric oxide from murine macrophages and enhances the expression of key surface markers like CD86, MHC-I, and MHC-II. nih.govlshtm.ac.uk These findings suggest Bac5 plays a crucial role in orchestrating the early cell-mediated immune response. nih.gov
Cytokine Modulation: Bac5 has been observed to induce the transcription of inflammatory cytokines. nih.gov For instance, it upregulates the transcription of IL-1β in macrophage-like THP-1 cells. plos.orgnih.gov Interestingly, it can also synergistically trigger the upregulation of tnf-α when co-stimulated with M. marinum. plos.orglshtm.ac.uk Furthermore, it can sensitize epithelial cells to stimulation with TNF-α, suggesting it acts as a signal mediator that supports cytokine function. plos.org Studying these interactions provides a model for understanding how AMPs bridge direct pathogen killing with the broader immune response.
| Immunomodulatory Effect | Cell/Model System | Key Finding | Reference |
| Macrophage Activation | THP-1 cells (human), Murine macrophage-like cells | Upregulation of IL-1β and tnf-α transcription; release of nitric oxide. | plos.orgnih.govnih.gov |
| Neutrophil Recruitment | Zebrafish embryo | Supports early recruitment in the presence of M. marinum. | plos.orgresearchgate.net |
| Macrophage Recruitment | Zebrafish embryo | Acts as a potent chemokine. | plos.orglshtm.ac.uk |
| Epithelial Cell Sensitization | A549 cells (human) | Enhances sensitivity to TNF-α stimulation. | plos.org |
| T-cell Response | Murine vaccination model | Enhances IFNγ secretion when coupled with mycobacterial antigen. | nih.gov |
Investigation into Novel Intracellular Targets and Signaling Pathways
Unlike many AMPs that act solely by disrupting the cell membrane, proline-rich peptides like Bac5 can be internalized by bacteria to engage with intracellular targets. plos.orgnih.gov This characteristic opens a promising field for future research.
Inhibition of Protein Synthesis: The primary intracellular mechanism identified for Bac5 and other proline-rich AMPs is the inhibition of protein synthesis. frontiersin.orglshtm.ac.uknih.gov These peptides are thought to translocate into the bacterial cytosol and bind to the ribosome, thereby halting protein production. researchgate.netresearchgate.net Cryo-electron microscopy studies of Bac5 in complex with a bacterial ribosome have provided structural insights, revealing that it binds within the ribosomal exit tunnel, preventing the transition from the initiation to the elongation phase of translation. researchgate.netresearchgate.net Further research could clarify species-specific differences in this interaction. researchgate.net
Host Cell Signaling Pathways: Bac5 not only affects bacterial cells but also modulates signaling pathways within host immune cells. Its ability to induce cytokines like IL-1β and TNF-α indicates it can activate specific intracellular signaling cascades. nih.govresearchgate.net For example, the induction of IL-1β is significant as this cytokine is a key mediator of host resistance to mycobacterial infections. nih.gov Future studies using proteomic and transcriptomic approaches could map the precise signaling networks in host cells that are activated or modulated by Bac5, providing a deeper understanding of its immunomodulatory functions.
Design of Highly Potent and Selective this compound Analogs with Reduced Resistance Potential
The rational design of novel AMP derivatives based on the Bac5 template is a promising avenue of research. nih.gov By modifying its structure, researchers aim to create analogs with enhanced potency, better selectivity, and a lower propensity for inducing microbial resistance.
Structure-Activity Relationship Studies: The antimicrobial activity of AMPs is linked to physicochemical properties such as net charge, hydrophobicity, and structure. brieflands.comfrontiersin.org Studies on bactenecin derivatives have shown that increasing the positive charge and optimizing amphipathicity can increase activity against both Gram-positive and Gram-negative bacteria and broaden the antimicrobial spectrum. asm.orgnih.gov For instance, substituting specific amino acids to increase the net positive charge and adjust hydrophobicity has resulted in derivatives with higher antimicrobial activity and lower cytotoxicity than the native peptide. frontiersin.orgnih.gov
Reducing Resistance: A key advantage of immunomodulatory AMPs is that by supporting the host's own immune response to clear an infection, they may exert less direct selective pressure on microbes to evolve resistance compared to traditional antibiotics. plos.orgnih.gov Designing analogs that enhance these immunomodulatory functions while maintaining moderate direct microbicidal activity could be a strategic approach to creating more durable therapeutics. Combining Bac5 or its analogs with traditional antibiotics has also shown synergistic effects, which can lower the required concentration of both agents and potentially reduce the development of resistance. frontiersin.orgfrontiersin.org
| Analog Design Strategy | Modification Example | Observed Outcome | Reference |
| Increase Positive Charge | Substitution with Arginine (R) or Lysine (B10760008) (K) | Increased activity against Gram-negative and Gram-positive bacteria. | asm.orgnih.gov |
| Modify Hydrophobicity | Addition of Tryptophan (W) in the loop region. | Broadened antimicrobial spectrum. | asm.org |
| Conjugation | Attachment of a triphenylphosphonium (TPP) moiety. | Expanded spectrum to include Gram-positive bacteria and some resistant strains. | mdpi.comresearchgate.net |
| Truncation | Synthesis of shorter tetrapeptide fragments. | Retained activity against Gram-negative bacteria. | researchgate.net |
Theoretical Contributions to Antimicrobial Peptide Development Beyond Direct Microbicidal Action
The study of this compound contributes significantly to the theoretical framework of AMP development, pushing the focus beyond simple pathogen killing to embrace more complex biological functions.
Immunomodulation as a Therapeutic Strategy: Bac5 exemplifies a class of AMPs that function as host defense peptides (HDPs), with immunomodulatory activities being as important, if not more so, than their direct antimicrobial effects. plos.orgresearchgate.net This dual functionality is central to a paradigm shift in antimicrobial development. The concept is that instead of solely targeting the microbe, which can lead to rapid resistance, these peptides can be used to regulate the host's inflammatory and immune responses to effectively clear infections. nih.gov This approach is particularly attractive because it may be less susceptible to microbial resistance mechanisms. nih.gov
AMPs as Biological Response Modifiers: The ability of Bac5 to induce specific cytokines, recruit immune cells, and enhance cellular responses to other immune signals positions it as a biological response modifier. plos.orgnih.gov Theoretical models of innate immunity can incorporate the actions of such peptides to better understand the initial stages of infection and inflammation. This knowledge can inform the development of novel adjuvants for vaccines or therapies for inflammatory disorders. nih.govlshtm.ac.uk For example, proline-rich peptides from bovine colostrum have been shown to counteract allergic inflammatory responses by promoting a Th1-associated immune outcome. plos.org
Methodological Advancements for Studying Peptide Function and Design
Advancements in research methodologies are crucial for unlocking the full potential of this compound and other AMPs. The study of Bac5 has both benefited from and contributed to the development of new investigative tools.
In Silico and Computational Methods: The design of Bac5 analogs is increasingly guided by computational approaches. brieflands.commdpi.com Databases and servers like APD3 and PEP-FOLD allow for the in silico prediction of physicochemical properties and antimicrobial potential before synthesis. brieflands.com Molecular dynamics simulations are used to model the structure of peptides and their interactions with bacterial membranes, providing insights that guide structure-guided design. brieflands.comnih.gov Machine learning and artificial neural networks are also being employed to create predictive models of antibiotic activity from large peptide libraries. acs.org
High-Throughput Screening and Target Identification: E. coli proteome microarrays have been used to systematically identify the intracellular protein targets of AMPs, including the related peptide Bactenecin 7. nih.gov This high-throughput method can rapidly uncover interactions with hundreds of proteins, moving beyond single-target assumptions and revealing complex mechanisms of action. nih.gov
In Vivo Models: The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo model for studying the immunomodulatory properties of AMPs like Bac5. plos.org Its optical transparency allows for real-time visualization of immune cell recruitment and host-pathogen interactions, providing dynamic insights into the peptide's function within a living organism. plos.orglshtm.ac.uk
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
